molecular formula C10H16N2O3 B11777385 tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate

tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate

Cat. No.: B11777385
M. Wt: 212.25 g/mol
InChI Key: GJICXSMCOHUMNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction . For example, palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of such compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield furan derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .

Scientific Research Applications

tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate include:

Uniqueness

This compound is unique due to its specific structure, which includes a furan ring and an aminomethyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)furan-3-yl]carbamate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-7-4-5-14-8(7)6-11/h4-5H,6,11H2,1-3H3,(H,12,13)

InChI Key

GJICXSMCOHUMNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)CN

Origin of Product

United States

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